3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine
Overview
Description
3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine, also known as BTTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTTAA is a triazole-based compound that exhibits unique properties that make it an attractive candidate for research in several areas.
Mechanism of Action
The mechanism of action of 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has been shown to exhibit low toxicity in vitro and in vivo. Studies have shown that 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine does not exhibit significant cytotoxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine in lab experiments include its ease of synthesis, low toxicity, and unique properties that make it an attractive candidate for research in various fields. The limitations of using 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
For research on 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine include further studies on its potential as an anticancer agent, the development of new metal complexes using 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine as a ligand, and the synthesis of new MOFs and COFs using 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine as a building block. Additionally, further studies on the mechanism of action of 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine and its potential applications in other fields, such as energy storage and environmental remediation, are needed.
Scientific Research Applications
3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have shown potential in gas storage, separation, and catalysis.
In catalysis, 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity in various reactions. These complexes have shown potential in the synthesis of pharmaceuticals and fine chemicals.
In biomedical research, 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has been studied for its potential as an anticancer agent. Studies have shown that 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,5-bis[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-4-amine has also been studied for its potential as an imaging agent for cancer diagnosis.
properties
IUPAC Name |
3,5-bis(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S4/c19-24-15(9-25-17-20-11-5-1-3-7-13(11)27-17)22-23-16(24)10-26-18-21-12-6-2-4-8-14(12)28-18/h1-8H,9-10,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFDSRHSEIMHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=C(N3N)CSC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4H-1,2,4-triazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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